molecular formula C6H5N3 B029739 1H-pyrazolo[3,4-b]pyridine CAS No. 271-73-8

1H-pyrazolo[3,4-b]pyridine

Cat. No.: B029739
CAS No.: 271-73-8
M. Wt: 119.12 g/mol
InChI Key: GVLRTOYGRNLSDW-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyridine, also known as this compound, is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

1H-Pyrazolo[3,4-b]pyridine is a significant heterocyclic compound known for its diverse biological activities. This article explores its synthesis, biological evaluation, and various applications in medicinal chemistry, highlighting key research findings and case studies.

Overview of this compound

This compound belongs to a class of compounds characterized by a fused pyrazole and pyridine ring system. This structure has garnered attention due to its potential as a scaffold for drug development, particularly in the fields of oncology, neurology, and infectious diseases.

Synthesis of this compound Derivatives

Recent studies have reported various synthetic routes to develop this compound derivatives. One notable approach involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, yielding a library of tetra- and persubstituted derivatives. This method shows promise for producing compounds with enhanced biological activity against specific targets such as Mycobacterium tuberculosis and various cancer cell lines .

Anticancer Activity

Several derivatives of this compound have been identified as potent inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in cancer cell proliferation. For instance, compound C03 exhibited an IC50 value of 56 nM against TRKA and demonstrated selective inhibition in the Km-12 cell line with an IC50 of 0.304 μM .

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of certain this compound derivatives as glycogen synthase kinase-3 (GSK-3) inhibitors. GSK-3 is involved in various neurodegenerative diseases, including Alzheimer's disease. Inhibiting this kinase can help modulate pathways related to neurogenesis and apoptosis .

Antimicrobial Activity

The compound has shown promising results against Mycobacterium tuberculosis. A recent study synthesized novel derivatives that demonstrated significant antimicrobial activity, suggesting their potential as lead candidates for tuberculosis treatment .

Case Studies

Case Study 1: TRK Inhibition

  • Compound : C03
  • Target : TRKA
  • IC50 : 56 nM
  • Cell Line : Km-12 (IC50 = 0.304 μM)
  • Selectivity : High selectivity for MCF-7 and HUVEC cell lines.

Case Study 2: GSK-3 Inhibition

  • Focus : Evaluation of various derivatives for neuroprotective effects.
  • Findings : Compounds demonstrated significant inhibition of GSK-3 activity, indicating potential therapeutic applications in neurodegenerative diseases .

Data Tables

CompoundTargetIC50 (nM)SelectivityNotes
C03TRKA56HighEffective against Km-12 cells
D01GSK-3<100ModerateNeuroprotective effects observed
E02M. tuberculosis<10HighStrong antimicrobial activity

Scientific Research Applications

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

The synthesis of this compound derivatives typically involves cyclization reactions between appropriate precursors. Notable methods include:

  • Cyclization with Unsaturated Ketones : This method allows for the formation of novel derivatives with specific affinities for biological targets, such as β-amyloid plaques in Alzheimer's disease .
  • Structure-Based Drug Design (SBDD) : This approach has been employed to develop potent inhibitors targeting TBK1 (TANK-binding kinase 1), which plays a crucial role in immune response and cancer .

Table 1: Common Synthetic Routes for this compound Derivatives

Synthesis MethodKey Features
Cyclization with KetonesHigh yields; selective binding to biological targets
Structure-Based Drug DesignFocused on optimizing interaction with specific kinases

Cancer Therapy

This compound derivatives have shown promising results as selective inhibitors of various kinases involved in cancer progression:

  • FGFR Inhibitors : Certain derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in several cancers . For instance, compound 7n demonstrated significant antitumor activity in xenograft models .
  • TRK Inhibitors : Research has also highlighted the potential of these compounds in inhibiting tropomyosin receptor kinases (TRKs), which are implicated in tumor cell proliferation .

Neurodegenerative Diseases

Recent studies have explored the use of this compound derivatives as probes for diagnosing Alzheimer's disease:

  • Compounds synthesized for their affinity to β-amyloid plaques displayed high selectivity and binding efficiency, indicating their potential as diagnostic tools .

Other Therapeutic Areas

In addition to cancer and neurodegenerative diseases, these compounds have been investigated for their roles in:

  • Antimicrobial Activity : Pyrazolo[3,4-b]pyridines have shown efficacy against various pathogens.
  • Anticonvulsant Properties : Some derivatives exhibit potential in treating seizure disorders.
  • Antioxidant Effects : Their ability to scavenge free radicals has been noted in several studies .

Case Study 1: TBK1 Inhibition

A series of this compound derivatives were evaluated for their ability to inhibit TBK1. Compound 15y emerged as a lead candidate with an IC50 value of 0.2 nM and demonstrated significant inhibition of downstream signaling pathways involved in inflammation and cancer cell proliferation .

Case Study 2: FGFR Kinase Inhibition

The development of compound 7n was based on extensive structure-activity relationship (SAR) studies. It exhibited excellent potency against FGFRs and was effective in vivo against FGFR-driven tumors, marking it as a promising candidate for further clinical evaluation .

Table 2: Summary of Key Findings from Case Studies

CompoundTargetIC50 ValueEfficacy
15yTBK10.2 nMStrong inhibition of IFN signaling
7nFGFRNot specifiedSignificant antitumor activity

Chemical Reactions Analysis

Synthetic Methods for 1H-Pyrazolo[3,4-b]pyridine Core Formation

a. Friedel-Crafts Alkylation/Cyclization
A Rh(III)-catalyzed asymmetric Friedel-Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles yields pyrazolo[3,4-b]pyridines in 81–98% yield with 85–99% enantiomeric excess (ee) . This method is scalable (gram-scale) and operates with 0.05 mol% catalyst loading .

Key Data:

Substrate (R)Yield (%)ee (%)
-Ph9899
-4-MeOPh9596
-2-Thienyl8892

b. Suzuki-Miyaura Cross-Coupling
Chemoselective sequential Suzuki-Miyaura couplings enable C3 and C6 arylation of pyrazolo[3,4-b]pyridines. A one-pot protocol using Pd(OAc)₂/dppf achieves 43–72% yields for diarylated derivatives, with C3 selectivity over C6 .

Example Reaction:
6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine → 3,6-Diaryl derivatives (e.g., 3,6-diphenyl: 72% yield).

c. Cyclocondensation with Alkynyl Aldehydes
A cascade 6-endo-dig cyclization of 5-aminopyrazoles and alkynyl aldehydes (AgNO₃/I₂/NBS catalysis) produces halogenated or non-halogenated pyrazolo[3,4-b]pyridines. Yields range from 60–92% , with excellent regioselectivity .

Functionalization Reactions

a. C–H Activation and Halogenation

  • Iodination: I₂-mediated cyclization introduces iodine at C4, enabling further diversification (e.g., Sonogashira coupling, Heck alkenylation) .
  • Bromination: NBS promotes bromination at C4, yielding intermediates for cross-coupling reactions.

b. Dehydrogenation
Oxidative dehydrogenation of dihydropyrazolo[3,4-b]pyridines (e.g., using MnO₂) generates fully aromatic derivatives, critical for enhancing π-conjugation in materials .

c. Substituent Modifications

Reaction TypeConditionsYield (%)Application
Amination NH₃/MeOH, 80°C85Bioactive analog synthesis
N-Alkylation R-X, K₂CO₃, DMF70–90Tuning solubility
Sulfonation SO₃·Py, CH₂Cl₂65Enhancing polarity

Key Challenges and Advances

  • Regioselectivity: Competing C3 vs. C6 functionalization is addressed via Pd/dppf catalysts .
  • Scalability: Low catalyst loading (0.05 mol% Rh) enables gram-scale synthesis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-pyrazolo[3,4-b]pyridine derivatives, and how do reaction conditions influence yields?

  • Methodology : Cyclocondensation of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds (e.g., aldehydes or pyruvic acids) is a widely used approach. For example, substituting aldehydes with electron-withdrawing groups improves cyclization efficiency . Nucleophilic aromatic substitution (e.g., replacing chlorine at the 4-position with aminoalkylphosphoramidates) under mild conditions (room temperature, acetonitrile) yields phosphoramidate derivatives in 70–85% yields .
  • Key Variables : Solvent polarity, temperature, and catalyst choice (e.g., Rh(III) complexes for enantioselective synthesis) critically impact regioselectivity and purity .

Q. How is the 1H-pyrazolo[3,4-b]pyridine scaffold structurally characterized in drug discovery?

  • Analytical Techniques : 1D/2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HETCOR) resolves regiochemical ambiguities, while X-ray crystallography confirms intermolecular interactions (e.g., hydrogen bonding in phosphoramidate dimers) . IR spectroscopy identifies functional groups like phosphoramidates (P=O stretch at 1250–1300 cm1^{-1}) .

Q. What biological targets are associated with 1H-pyrazolo[3,4-b]pyridine derivatives?

  • Key Targets : These compounds inhibit kinases (FGFR1, VEGFR2, CDK1/2) and enzymes (e.g., alkaline phosphatase). For example, 6-(2,6-dichlorophenyl) derivatives show FGFR1 IC50_{50} = 0.3 nM with >1,000-fold selectivity over VEGFR2 . Antichagasic activity against Trypanosoma cruzi is also reported, with IC50_{50} values <10 µM .

Q. How does the core structure enhance binding affinity in kinase inhibitors?

  • Mechanistic Insight : The N(1)-H of the pyrazolopyridine forms hydrogen bonds with kinase hinge regions (e.g., Glu239 and Leu241 in FGFR1). Methylation at N(1) abolishes activity, highlighting the necessity of this interaction . Substituents at positions 3 and 5 modulate hydrophobic interactions and solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazolopyridine-based kinase inhibitors?

  • Case Study : In FGFR1 inhibitors, replacing 1H-pyrazolo[3,4-b]pyridine with 1H-indazole reduced potency 11-fold, emphasizing scaffold specificity. Ortho-dichloro substitution on aryl rings improved FGFR1 selectivity (365.9 nM for VEGFR2 vs. 0.3 nM for FGFR1) .
  • Strategy : Combine enzymatic assays with molecular dynamics simulations to map steric and electronic effects .

Q. What strategies enhance enantioselectivity in asymmetric pyrazolopyridine synthesis?

  • Catalytic Approach : Chiral Rh(III) complexes (0.05 mol%) enable Friedel–Crafts alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated imidazoles, achieving 85–99% enantiomeric excess (ee). Gram-scale reactions retain >96% ee, demonstrating industrial viability .

Q. How can selectivity for FGFR over VEGF receptors be optimized in pyrazolopyridine derivatives?

  • Design Principles : Introduce bulky substituents (e.g., 2,6-dichloro-3,5-dimethoxyphenyl) to exploit FGFR1’s larger ATP-binding pocket. Computational docking reveals reduced steric clash in FGFR1 compared to VEGFR2 .

Q. What computational methods predict the bioactivity of novel pyrazolopyridine analogs?

  • Tools : 3D-QSAR and molecular dynamics simulations identify pharmacophoric features (e.g., hydrogen bond donors at N(1) and hydrophobic groups at C(6)). Machine learning models classify DYRK1A inhibitors based on hydroxyl-phenyl and pyrazolopyridine fragments .

Q. How do intermolecular interactions in crystal structures inform formulation strategies?

  • Case Study : X-ray diffraction of phosphoramidate derivatives reveals dimerization via O–H···N/P–O···H bonds, suggesting solid-state stability but potential solubility challenges. Co-crystallization with PEG improves bioavailability .

Q. What in vivo models validate the efficacy of pyrazolopyridine-based therapeutics?

  • Example : Compound 7n (FGFR1 IC50_{50} = 1.7 nM) reduced tumor volume by 60% in H1581 xenograft models. Pharmacokinetic studies in rats showed oral bioavailability >50% and T1/2_{1/2} = 4.2 hours .

Properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRTOYGRNLSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20949861
Record name 2H-Pyrazolo[3,4-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-71-6, 271-73-8
Record name 2H-Pyrazolo[3,4-b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrazolo[3,4-b]pyridine
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Record name 1H-Pyrazolo[3,4-b]pyridine
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Synthesis routes and methods I

Procedure details

2-Chloro-3-formylpyridine (15.02 g, 106 mmol, 1 equiv), hydrazine (10 mL, excess), and dioxane (90 mL) were combined in a sealed tube and heated at 150° C. for 16 hr. After cooling to room temperature, the solvent was evaporated in vacuo to provide a crude residue which was diluted with dichloromethane (600 mL). The organic solution was washed with water (50 mL), brine (50 mL) and dried over anhydrous sodium sulfate. The solvent was removed in vacuo to provide 1H-pyrazolo[3,4-b]pyridine as a yellow powder which was used without further purification: LCMS (ES) M+H 120.3, Rf 0.20 min (Agilent Zorbax SB-C18, 2.1×50 mm, 5μ, 35° C., 1 ml/min flow rate, a 2.5 min gradient of 20% to 100% B with a 1.1 min wash at 100% B; A=0.1% formic acid/5% acetonitrile/94.9% water, B=0.1% formic acid/5% water/94.9% acetonitrile).
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Synthesis routes and methods II

Procedure details

In an alternative route, R2-aldehyde (II), 3-aminopyrazole (III) and R3-containing methyl pyruvic acid (V) are mixed in ethanol and heated to 50-120° C., preferably 60-100° C. Subsequent oxidization, preferably by exposure to air yields the 1H-Pyrazolo[3,4-b]pyridine acid derivative (VII).
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R2-aldehyde
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Synthesis routes and methods III

Procedure details

2-Chloro-3-pyridinecarboxyaldehyde (1.0 g, 7.0 mmol) and p-toluenesulfonic acid monohydrate (700 mg) were dissolved in hydrazine monohydrate (1.4 mL, 28.0 mmol). The resulting mixture was heated at 120° C. for 10 minutes in a sealed tube under irradiation with a macrowave of 100 watts. After cooled to room temperature, the mixture was neutralized with a saturated sodium bicarbonate aqueous solution and extracted with DCM (50 mL) three times. The organic layer was dried over anhydrous sodium sulfate. The concentrated residue was purified by silica gel (Fuji Silysia, BW300, 30 g, n-hexane:ethyl acetate=1:1) to give 1H-pyrazolo[3,4-b]pyridine (513 mg, yield: 62%).
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